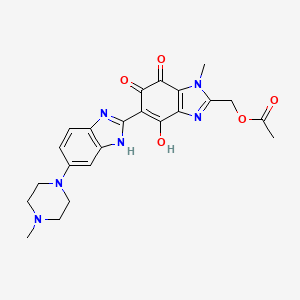
2'-((Acetyloxy)methyl)-6'-hydroxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-4',7'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate is a complex organic molecule It features a unique structure with multiple functional groups, including hydroxy, methyl, piperazinyl, and dioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate typically involves multiple steps. The process begins with the preparation of the core bibenzo[d]imidazole structure, followed by the introduction of the hydroxy, methyl, and piperazinyl groups. The final step involves the acetylation of the hydroxy group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The piperazinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the dioxo groups would yield hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mecanismo De Acción
The mechanism by which (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow for a range of interactions, potentially modulating the activity of these targets and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bibenzo[d]imidazole derivatives with different substituents. Examples include:
- 5-[2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonyl]phenyl-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
- 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol
Uniqueness
The uniqueness of (6’-Hydroxy-1’-methyl-6-(4-methylpiperazin-1-yl)-4’,7’-dioxo-4’,7’-dihydro-1H,1’H-[2,5’-bibenzo[d]imidazol]-2’-yl)methyl acetate lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Propiedades
Número CAS |
188299-94-7 |
|---|---|
Fórmula molecular |
C23H24N6O5 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
[4-hydroxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-6,7-dioxobenzimidazol-2-yl]methyl acetate |
InChI |
InChI=1S/C23H24N6O5/c1-12(30)34-11-16-26-18-19(28(16)3)22(33)21(32)17(20(18)31)23-24-14-5-4-13(10-15(14)25-23)29-8-6-27(2)7-9-29/h4-5,10,31H,6-9,11H2,1-3H3,(H,24,25) |
Clave InChI |
XNBLMAJVSACXOD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC2=C(N1C)C(=O)C(=O)C(=C2O)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


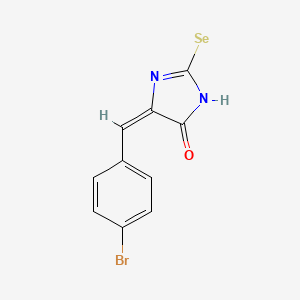
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
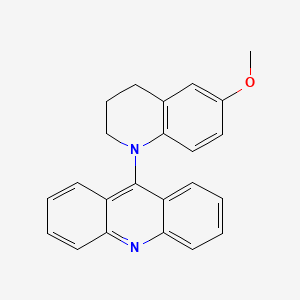
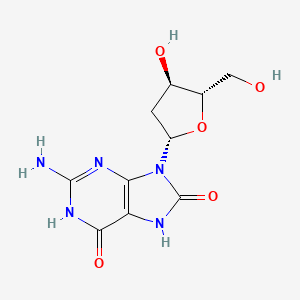

![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
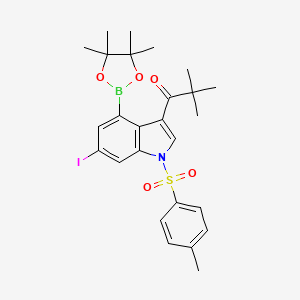


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
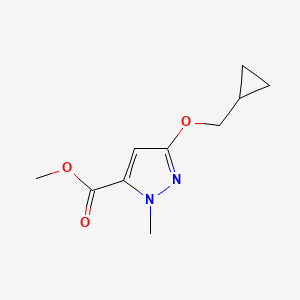
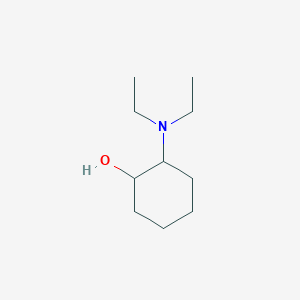
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)

